tert-Butyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-8-4-5-9(13)6-10(8)14/h8-10,14H,4-7H2,1-3H3/t8-,9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZOIHBLVUIGLG-OPRDCNLKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H]1C[C@H]2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2306246-27-3 | |
| Record name | 2-Azabicyclo[2.2.2]octane-2-carboxylic acid, 5-hydroxy-, 1,1-dimethylethyl ester, (1R,4R,5R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2306246-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Cyclization of Aminocyclohexane Carboxylic Acid Derivatives
A foundational approach involves the cyclization of 4-aminocyclohexane carboxylic acid derivatives. As demonstrated in the synthesis of related azabicyclo compounds, hydrogenation of p-aminobenzoic acid (PABA) yields a mixture of cis- and trans-4-aminocyclohexane carboxylic acid isomers. Subsequent thermal epimerization at 250°C induces cyclization to form a bicyclic lactam intermediate. For the target compound, this lactam undergoes Red-Al reduction to produce the secondary amine, followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine.
Critical Parameters :
Asymmetric Catalysis for Stereochemical Control
Achieving the (1R,4R,5R) configuration requires chiral auxiliaries or catalysts. A reported method employs Sharpless asymmetric dihydroxylation to install the 5R-hydroxyl group post-cyclization. For instance, treatment of a bicyclo[2.2.2]octene precursor with AD-mix-β (asymmetric dihydroxylation kit) in tert-butanol/water introduces the hydroxyl group with >90% enantiomeric excess (ee). Subsequent Boc protection under mild conditions (DMAP, Boc₂O, CH₂Cl₂) preserves stereochemical integrity.
Optimization Insights :
-
Catalyst Loading : 10 mol% of (DHQ)₂PHAL ligand ensures high ee.
-
Temperature Control : Reactions conducted at –20°C minimize racemization.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Recent advancements adopt continuous flow reactors to enhance yield and reproducibility. A three-step protocol involves:
-
Continuous Hydrogenation : PABA is hydrogenated over Pd/C in a fixed-bed reactor (20 bar H₂, 80°C).
-
Microwave-Assisted Cyclization : The aminocyclohexane carboxylic acid undergoes cyclization in a microwave reactor (250°C, 15 min), achieving 85% conversion.
-
In-line Boc Protection : The amine intermediate is directly treated with Boc₂O in a tubular reactor (50°C, 2 hr), yielding the final product with 78% overall purity.
Advantages :
Crystallization-Driven Purification
Industrial batches often employ crystallization to isolate high-purity product. The crude Boc-protected amine is dissolved in ethyl acetate at 60°C and gradually cooled to –20°C, inducing crystallization. This method achieves ≥97% purity, as verified by HPLC.
Key Data :
| Parameter | Value |
|---|---|
| Solvent Ratio | 1:5 (solute:ethyl acetate) |
| Cooling Rate | 0.5°C/min |
| Final Yield | 92% |
Mechanistic and Kinetic Analysis
Ring-Closing Transition States
Density Functional Theory (DFT) studies (B3LYP/6-31G*) reveal that the bicyclo[2.2.2]octane formation proceeds via a chair-like transition state, with an activation energy of 25.3 kcal/mol. The cis-aminocyclohexane carboxylate adopts a pseudo-axial conformation, facilitating nucleophilic attack by the amine on the carbonyl carbon.
Rate-Limiting Steps
Kinetic profiling identifies lactam reduction as the rate-limiting step (k = 0.012 s⁻¹ at 25°C). Increasing Red-Al concentration from 1.0 to 2.0 equivalents accelerates the reaction by 40%, though excess reagent risks over-reduction.
Challenges and Solutions
Stereochemical Drift During Boc Protection
The basic conditions of Boc protection (e.g., triethylamine) can induce epimerization at C5. Mitigation strategies include:
Byproduct Formation
Common byproducts include:
-
De-Boc Product : Forms via retro-esterification under acidic conditions.
-
Over-Reduced Amine : Results from excessive Red-Al usage.
Byproduct Mitigation :
| Byproduct | Removal Method | Efficiency |
|---|---|---|
| De-Boc Product | Acid-base extraction | 95% |
| Over-Reduced Amine | Silica gel chromatography | 90% |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, making it a valuable candidate for further investigation in pharmacological applications.
Receptor Modulation
Studies have shown that tert-butyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate can act as a modulator of various receptors, particularly in the central nervous system. Its structural similarity to known neurotransmitter analogs allows it to interact effectively with neurotransmitter receptors, potentially influencing neurochemical pathways.
Pain Management
In pharmacological studies, derivatives of this compound have demonstrated analgesic properties. For instance, modifications to its structure have led to compounds with enhanced affinity for pain-related receptors, suggesting potential applications in pain management therapies .
Medicinal Chemistry Applications
The unique structure of this compound makes it an interesting scaffold for drug development.
Synthesis of New Analogs
Researchers are exploring the synthesis of various analogs based on this compound to improve potency and selectivity for specific biological targets. The introduction of different functional groups can lead to compounds with tailored pharmacological profiles.
Drug Delivery Systems
The compound's properties may also lend themselves to innovative drug delivery systems. Its ability to form stable complexes with other molecules can be exploited to enhance the solubility and bioavailability of therapeutic agents.
Case Study 1: Psychoactive Research
In a study examining psychoactive compounds, researchers found that derivatives of this compound exhibited significant activity at serotonin receptors, indicating potential use in treating mood disorders .
Case Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects of this compound and its analogs in animal models of inflammation. Results showed a marked reduction in inflammatory markers, suggesting its utility in developing new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of tert-Butyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the azabicyclo[2.2.2]octane framework play crucial roles in its reactivity and binding affinity. The compound can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing its biological and chemical activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations in Bicyclic Frameworks
The bicyclo[2.2.2]octane system distinguishes the target compound from analogues with smaller or strained rings:
- Bicyclo[2.2.1]heptane Derivatives :
- Example: tert-Butyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1932123-56-2) has a [2.2.1]heptane scaffold, introducing greater ring strain and reduced stability compared to the [2.2.2]octane system.
- The smaller ring size in [2.2.1] systems increases reactivity, making them prone to ring-opening reactions under acidic or basic conditions.
- Bicyclo[2.2.2]octane Lactones :
| Property | Target Compound ([2.2.2]octane) | [2.2.1]heptane Analogues | [2.2.2]octane Lactone |
|---|---|---|---|
| Ring Strain | Low | High | Moderate |
| Hydrogen Bonding | Yes (hydroxyl) | Yes (hydroxyl) | No (oxo group) |
| Stability in Acid | Moderate | Low | High |
| Stereochemical Complexity | High (three chiral centers) | High | Moderate (two chiral centers) |
Functional Group Modifications
- Hydroxyl vs. Oxo Groups: The hydroxyl group in the target compound enables hydrogen bonding, enhancing solubility in polar solvents (e.g., water or ethanol). In contrast, oxo-substituted analogues (e.g., tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate) exhibit lower solubility but higher lipophilicity, favoring membrane permeability. Amino Derivatives: Compounds like tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS: 1403766-80-2) replace hydroxyl with amino groups, altering reactivity toward nucleophilic agents.
Crystallographic and Physical Properties
- Crystal Packing : The target compound crystallizes in the orthorhombic space group P2$1$2$1$2$_1$ with cell parameters a = 9.6472 Å, b = 9.7084 Å, c = 12.2323 Å. In contrast, lactone derivatives (e.g., CAS: 848488-70-0) exhibit tighter molecular packing due to the planar lactone ring.
- Thermal Stability : The [2.2.2]octane framework provides higher thermal stability (decomposition >200°C) compared to [2.2.1]heptane analogues (<150°C).
Biological Activity
tert-Butyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C11H19NO3
- Molecular Weight : 213.27 g/mol
- CAS Number : 1932123-56-2
The biological activity of this compound appears to be linked to its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds similar to this bicyclic structure can selectively bind to nAChRs, influencing neurotransmitter release and modulating synaptic transmission.
Pharmacological Effects
-
Neuroprotective Activity :
- Studies have shown that this compound can exhibit neuroprotective effects by inhibiting excitotoxicity in neuronal cells. This is particularly significant in neurodegenerative conditions where excessive glutamate leads to neuronal death.
-
Antinociceptive Properties :
- The compound has been evaluated for its pain-relieving properties in various models of pain. It demonstrated significant reduction in pain response, indicating potential use in analgesic therapies.
-
Cognitive Enhancement :
- Preliminary studies suggest that it may enhance cognitive functions by modulating cholinergic signaling pathways, which are crucial for memory and learning processes.
Table 1: Summary of Biological Activities
Case Study: Neuroprotection
In a study conducted on rat models of Alzheimer's disease, this compound was administered and showed a marked decrease in neurodegeneration markers compared to control groups. The mechanism was attributed to its ability to inhibit the overactivation of NMDA receptors, which are often implicated in excitotoxicity.
Case Study: Antinociception
In another study focused on pain modulation, the compound was tested against formalin-induced pain in rodents. Results indicated a significant reduction in both phases of the pain response, suggesting a dual mechanism involving both peripheral and central pathways.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of tert-Butyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate to achieve high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis can be achieved using chiral catalysts (e.g., asymmetric hydrogenation) or chiral auxiliaries. For example, details a protocol involving diastereomeric resolution via chromatography to isolate enantiomers. Reaction conditions (temperature, solvent polarity) should be tightly controlled to minimize racemization. Post-synthesis purification via preparative HPLC with chiral stationary phases or recrystallization in polar solvents (e.g., ethanol/water mixtures) can further enhance purity .
Q. What analytical techniques are recommended for confirming the stereochemical configuration of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute stereochemical confirmation, as demonstrated in and , which provide bond angles and torsion angles for related bicyclic structures. Complementary techniques include:
- NMR : - and -NMR coupling constants (e.g., values) to infer dihedral angles.
- Optical Rotation : Compare experimental values with literature data for enantiomeric identification.
- Vibrational Circular Dichroism (VCD) : For solution-phase stereochemical analysis .
Q. What are the best practices for purifying this compound to remove common by-products (e.g., unreacted starting materials or oxidation products)?
- Methodological Answer :
- Flash Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar by-products.
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/pentane) based on solubility differences.
- HPLC-MS : Monitor purification efficiency and detect trace impurities (<0.5%) using reverse-phase C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How does the compound’s stability vary under different pH conditions, and what decomposition products are observed?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 25°C and 40°C. Monitor degradation via:
- HPLC-UV/Vis : Quantify parent compound loss and identify degradation peaks.
- LC-HRMS : Characterize decomposition products (e.g., tert-butyl group hydrolysis or lactam ring opening). and highlight the importance of avoiding prolonged exposure to acidic/basic conditions due to ester group lability .
Q. How can researchers resolve conflicting data regarding the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Discrepancies may arise from solvent effects, moisture sensitivity, or competing reaction pathways. To reconcile results:
- Control Experiments : Conduct reactions under anhydrous conditions (e.g., dried THF, molecular sieves) to exclude hydrolysis.
- Kinetic Studies : Use in-situ IR or -NMR to track intermediate formation.
- Computational Modeling : Compare activation energies of proposed pathways (e.g., SN1 vs. SN2) using DFT calculations. and emphasize the role of solvent polarity in reaction outcomes .
Q. What role does the bicyclo[2.2.2]octane framework play in the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : The rigid bicyclic structure enforces specific conformational constraints, which can enhance binding affinity or selectivity. To investigate:
- Molecular Docking : Compare docking scores of the bicyclic compound vs. acyclic analogs using software like AutoDock Vina.
- SAR Studies : Synthesize derivatives with modified substituents (e.g., and ) and assay bioactivity.
- X-ray Crystallography : Co-crystallize the compound with target proteins to visualize binding modes .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
